molecular formula C22H35N5O3 B2725033 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 899956-83-3

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2725033
CAS RN: 899956-83-3
M. Wt: 417.554
InChI Key: TVCCXENJOQWNKM-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H35N5O3 and its molecular weight is 417.554. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

Cadmium(II) Schiff Base Complexes : Research has indicated the use of similar chemical structures in the synthesis of cadmium(II) Schiff base complexes, which exhibit corrosion inhibition properties on mild steel. These complexes, through electrochemical methods and SEM imaging, have shown potential in corrosion protection, opening avenues for their application in materials science and engineering (Das et al., 2017).

Chemical Behavior and Reactivity

N-Oxide Degradation : Oxidative degradation of morpholine-based compounds, similar in structure to the compound , was studied to understand their chemical stability and reaction pathways. These studies help in elucidating the stability and reactivity of such compounds, which is crucial for their potential applications in various fields (Zhao et al., 2004).

Potential Biological Activity

Antifungal Agents : Derivatives of morpholin-3-yl-acetamide, sharing a structural resemblance, have been identified as potent antifungal agents against a range of Candida and Aspergillus species. This research underscores the potential of such compounds in developing new antifungal treatments, highlighting their significance beyond traditional drug use scenarios (Bardiot et al., 2015).

Molecular Docking Studies

Tyrosinase Inhibitors : Biphenyl ester derivatives have been synthesized and analyzed for their tyrosinase inhibitory activity, a crucial enzyme in the melanin synthesis pathway. Crystallographic and molecular docking studies of these compounds provide insights into their potential as therapeutic agents in treatments targeting pigmentation disorders (Kwong et al., 2017).

properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O3/c1-25(2)19-7-5-18(6-8-19)20(27-10-3-4-11-27)17-24-22(29)21(28)23-9-12-26-13-15-30-16-14-26/h5-8,20H,3-4,9-17H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCCXENJOQWNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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